Product packaging for 2-Amino-N,N-diethyl-3-methylbenzamide(Cat. No.:CAS No. 926250-76-2)

2-Amino-N,N-diethyl-3-methylbenzamide

Cat. No.: B3009091
CAS No.: 926250-76-2
M. Wt: 206.289
InChI Key: RAYYWNXYTQBQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-N,N-diethyl-3-methylbenzamide is a chemical compound supplied for research and development purposes. It is part of a family of substituted benzamides, which are a significant class of organic compounds with diverse applications in scientific research . Researchers are exploring novel synthetic methods for such amides, focusing on catalytic processes and improved green metrics to enhance sustainability . This compound is provided as a high-purity material for use in laboratory settings only. It is intended for use by qualified researchers and professionals. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B3009091 2-Amino-N,N-diethyl-3-methylbenzamide CAS No. 926250-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-diethyl-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYYWNXYTQBQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Compound: 2 Amino N,n Diethyl 3 Methylbenzamide

Direct Amidation Strategies

Direct amidation involves the coupling of a carboxylic acid and an amine, a thermodynamically favorable but kinetically slow reaction that typically requires activation of the carboxylic acid. The primary challenge is the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt. Advanced methodologies overcome this barrier through the use of stoichiometric activating agents or by forming highly reactive intermediates.

Carboxylic Acid and Amine Coupling Approaches

The most common direct amidation approach involves the in situ activation of the carboxylic acid component, 2-amino-3-methylbenzoic acid, to generate a highly electrophilic species that is readily attacked by the nucleophilic amine, N,N-diethylamine.

Originally developed for the demanding environment of peptide synthesis, where preserving stereochemical integrity is paramount, peptidomimetic coupling reagents have proven to be exceptionally effective for general amide bond formation. These reagents generate highly activated esters of the carboxylic acid that readily react with amines under mild conditions.

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. luxembourg-bio.comnih.gov Its application in synthesizing benzamides offers several distinct advantages over older benzotriazole-based reagents like HBTU and HATU. nih.govresearchgate.net The morpholino group enhances solubility and stability, while the Oxyma component provides high reactivity and a superior safety profile, as its byproducts are non-explosive and water-soluble, simplifying purification. luxembourg-bio.comnih.govacs.org The reaction proceeds via the formation of a highly reactive O-acyl-Oxyma ester intermediate, which is then rapidly displaced by the amine. acs.org A key feature of COMU is its effectiveness with only one equivalent of a mild base, which minimizes the risk of side reactions. nih.gov The progress of the reaction can often be monitored visually by a color change. luxembourg-bio.com

CDT (1,1'-Carbonyl-di(1,2,4-triazole)) functions similarly to the more common reagent 1,1'-Carbonyldiimidazole (CDI). It serves as a stable, solid phosgene (B1210022) equivalent. The reaction involves the activation of the carboxylic acid by CDT to form a reactive N-acyltriazole intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide with the liberation of two equivalents of 1,2,4-triazole. chemicalbook.com

Table 1: Comparison of Modern Coupling Reagents
ReagentReagent ClassLeaving Group/CoreKey AdvantagesByproducts
COMUUronium SaltOxymaHigh efficiency, low racemization, enhanced safety, water-soluble byproducts. luxembourg-bio.comnih.govacs.orgOxyma, morpholino urea (B33335) derivative (water-soluble). luxembourg-bio.com
CDTAzolide1,2,4-TriazoleStable solid, good for forming reactive acyl-azole intermediates.1,2,4-Triazole.
HATUAminium SaltHOAt (Benzotriazole)High reactivity.Tetramethylurea, HOAt (potentially explosive). nih.gov

A classical and highly reliable method for synthesizing benzamides is the two-step process involving the formation of an acid chloride intermediate. This approach, often referred to as the Schotten-Baumann reaction, remains widely used due to its efficiency and broad substrate scope.

The synthesis begins with the conversion of 2-amino-3-methylbenzoic acid into its corresponding acid chloride, 2-amino-3-methylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are generally high-yielding and produce gaseous byproducts (SO₂, HCl, CO, CO₂) that are easily removed. reddit.com

Once formed, the crude or purified 2-amino-3-methylbenzoyl chloride is a highly reactive electrophile. It is subsequently treated with N,N-diethylamine. The reaction is rapid and typically exothermic. A stoichiometric amount of a base, such as triethylamine (B128534) or pyridine, is added to scavenge the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the final amide product. This method is robust and generally provides high yields of the desired benzamide (B126). reddit.com

Catalytic Oxidative Coupling Protocols

Emerging as a powerful alternative to traditional amidation, catalytic oxidative coupling protocols offer novel pathways to amide bond formation, often with improved atom economy and environmental credentials. These methods frequently employ heterogeneous catalysts, such as Metal-Organic Frameworks (MOFs), which combine the benefits of homogeneous and heterogeneous catalysis.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them exceptional heterogeneous catalysts for a variety of organic transformations, including amide synthesis.

One prominent approach is the oxidative amidation of aldehydes with amines. For instance, copper-based MOFs, such as Cu₂(BDC)₂DABCO, have been shown to efficiently catalyze the reaction between a benzaldehyde (B42025) derivative and an amine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netresearchgate.netrsc.org This strategy allows for the synthesis of benzamides without starting from the corresponding carboxylic acid.

More directly relevant to the synthesis from carboxylic acids, zirconium-based MOFs (e.g., UiO-66, MOF-808) have been successfully employed as Lewis acid catalysts for the direct thermal amidation of carboxylic acids and amines. nih.govresearchgate.net The coordinatively unsaturated metal sites within the MOF structure are believed to be the active catalytic centers. These catalysts are robust, recyclable, and can promote the reaction under relatively mild conditions, often without the need for water-scavenging techniques. researchgate.net

Table 2: Examples of MOF-Catalyzed Amidation Reactions
MOF CatalystMetal CenterReaction TypeSubstratesKey Features
Cu₂(BDC)₂DABCOCopper (Cu)Oxidative AmidationAldehydes + AminesRecyclable heterogeneous catalyst, mild conditions. researchgate.netrsc.org
UiO-66 / MOF-808Zirconium (Zr)Direct AmidationCarboxylic Acids + AminesHigh thermal stability, acts as Lewis acid catalyst. nih.govresearchgate.net
Co/Fe-MOFCobalt/Iron (Bimetallic)Oxidative AmidationAldehydes + AminesBimetallic system for enhanced Lewis acidity. researchgate.net

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies, combining experimental and computational methods, have shed light on how MOFs facilitate amide bond formation.

For Copper-MOF catalyzed oxidative amidation , a plausible mechanism begins with the reaction of the aldehyde and amine to form a hemiaminal intermediate. researchgate.net This intermediate coordinates to the copper center within the MOF. In the presence of an oxidant, the catalyst facilitates the oxidative dehydrogenation of the hemiaminal to form the final amide product, after which the product is released and the catalyst is regenerated. researchgate.net

For Zirconium-MOF catalyzed direct amidation , the mechanism is rooted in Lewis acid catalysis. nih.govnih.gov Computational and spectroscopic studies suggest that the reaction is mediated by zirconium oxo clusters that form in situ. nih.govresearchgate.net The catalytic cycle is proposed to involve the following key steps:

The carboxylic acid coordinates to a coordinatively unsaturated Zr(IV) site on the MOF's metal-oxo cluster. This binding activates the carbonyl group, increasing its electrophilicity. nih.gov

The amine then performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate that remains bound to the cluster.

Proton transfer and subsequent elimination of a water molecule occur, facilitated by the cluster environment.

The final amide product is released, regenerating the active catalytic site for the next cycle. nih.gov

This Lewis acid activation pathway circumvents the need for stoichiometric activating agents and provides a more sustainable route to benzamide derivatives.

Functional Group Transformation Reactions

Functional group transformations are fundamental to synthetic organic chemistry, enabling the conversion of one functional group into another to build molecular complexity. In the context of this compound and its analogs, these reactions are crucial for both the synthesis of the target molecule and its further modification. Key transformations include the reduction of the amide moiety and the selective functionalization of the aromatic ring.

Amide Reduction Pathways to Amines

The reduction of an amide to an amine is a key transformation that converts the carbonyl group of the amide into a methylene (B1212753) group (C=O → CH₂). libretexts.org This reaction is particularly challenging compared to the reduction of other carboxylic acid derivatives due to the high thermodynamic stability of the amide bond. rsc.org

One of the most common and effective reagents for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via the nucleophilic addition of a hydride ion to the amide carbonyl carbon. This is followed by the expulsion of an aluminate leaving group, forming an intermediate iminium ion. This ion is then further reduced by another equivalent of LiAlH₄ to yield the final amine. libretexts.org This method is effective for primary, secondary, and tertiary amides, including cyclic amides (lactams). masterorganicchemistry.com

While powerful, the use of stoichiometric amounts of reactive metal hydrides like LiAlH₄ raises concerns regarding atom economy and safety. rsc.org Consequently, research has focused on developing catalytic methods. Catalytic hydrogenation can reduce amides to amines, but it often demands harsh conditions, such as high pressures (above 197 atm) and temperatures (exceeding 200 °C), with catalysts like copper chromite or rhenium oxides. wikipedia.org

More recent advancements have introduced milder and more selective catalytic systems. These include methods based on hydrosilylation, which use silanes as the reducing agent in the presence of a transition metal catalyst. Iridium-based catalysts, for example, have been shown to effectively reduce amides. nih.gov Another approach involves the deoxygenative hydroboration of primary amides using an abnormal N-heterocyclic carbene (aNHC) based potassium complex, which can proceed under ambient conditions. rsc.org

Table 1: Comparison of Common Amide Reduction Methods

Method Reducing Agent/Catalyst Typical Conditions Advantages Disadvantages
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) Ethereal solvents (e.g., THF), followed by aqueous workup Broad substrate scope, highly effective Stoichiometric, hazardous reagent, poor atom economy
Catalytic Hydrogenation H₂, Copper Chromite High pressure (>197 atm), high temperature (>200 °C) Catalytic, high atom economy Harsh reaction conditions required
Catalytic Hydrosilylation Silanes (e.g., TMDS) with Ir or Fe catalysts Milder conditions than hydrogenation Catalytic, good functional group tolerance Catalyst cost and sensitivity
Catalytic Hydroboration Boranes (e.g., Pinacolborane) with K-aNHC complex Ambient temperature Metal-free, mild conditions Newer method, substrate scope may be limited

Regioselective Aromatic Functionalization Strategies (e.g., Halogenation of Aminobenzamides)

Regioselective functionalization of the aromatic ring is crucial for synthesizing substituted benzamide derivatives and for introducing handles for further chemical modifications. The substituents already present on the benzene (B151609) ring—in this case, an amino group and an N,N-diethylcarboxamide group—direct the position of incoming electrophiles. Both the amino group (-NH₂) and the amide group are ortho-, para-directing activators, although the directing power can be influenced by the reaction conditions and the nature of the amide's nitrogen substituents.

Halogenation is a common and important aromatic functionalization reaction, as the introduced halogen can serve as a versatile synthetic handle for cross-coupling reactions. nih.gov Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of ortho and para substituted products. nih.gov Achieving high regioselectivity, particularly at a specific position, often requires specialized strategies.

One powerful strategy involves the use of directing groups, where a functional group on the substrate acts as an internal ligand to guide a metal catalyst to a specific C-H bond. rsc.org For instance, the amide group itself can direct ortho-halogenation. Recent progress has demonstrated that a boron handle can be used to promote regioselective ortho-halogenation of N-aryl amides and ureas under mild conditions. nih.gov This method merges carbonyl-directed borylation with a subsequent halodeboronation step. nih.gov Another example is the iron(III)-catalyzed halogenation of 8-amidoquinolines in water, which affords highly regioselective 5-halogenated products. nih.gov

The challenge in a molecule like this compound lies in the presence of multiple directing groups. The interplay between the amino, methyl, and amide groups will determine the final position of halogenation, requiring careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance, aiming to reduce the environmental impact of chemical processes. nih.gov This involves a holistic approach, from the choice of starting materials to the final purification steps, with the goal of enhancing sustainability. researchgate.net

EcoScale and Environmental Factor Assessments of Synthetic Procedures

To quantify the "greenness" of a chemical process, several metrics have been developed. wikipedia.org Two of the most widely used are the Environmental Factor (E-Factor) and the EcoScale.

The E-Factor , introduced by Roger Sheldon, is defined as the ratio of the mass of waste generated to the mass of the desired product. nih.govlibretexts.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates less waste and a greener process. The ideal E-factor is 0. libretexts.org The pharmaceutical industry, which often involves complex, multi-step syntheses, has historically had very high E-Factors (25-100 or even higher), highlighting the significant potential for improvement. libretexts.orgbeilstein-journals.org

The EcoScale is a semi-quantitative tool that evaluates the quality of a chemical preparation by assigning a score of 100 to an ideal reaction and then subtracting penalty points for non-ideal conditions. nih.govbeilstein-journals.org Penalty points are assigned based on six parameters: yield, price of reactants, safety, technical setup, temperature/time, and workup/purification. wikipedia.org A score above 75 represents an excellent synthesis, 50-75 is acceptable, and below 50 is inadequate. beilstein-journals.org A recent synthesis of N,N-diethyl-3-methylbenzamide (an isomer of the target compound) using a copper-based metal-organic framework was evaluated using these metrics and classified as an excellent synthesis based on its EcoScale score. mdpi.com

Table 2: Key Green Chemistry Metrics

Metric Definition Ideal Value Focus
Environmental Factor (E-Factor) Ratio of the mass of waste to the mass of product. nih.gov 0 Waste minimization
Atom Economy (MW of product / MW of all reactants) x 100% 100% Efficiency of reactant incorporation
EcoScale 100 - Σ (Penalty Points for non-ideal conditions). beilstein-journals.org 100 Overall process quality (cost, safety, conditions)

Solvent Selection and Process Optimization for Enhanced Sustainability

Pharmaceutical companies have developed solvent selection guides to help chemists choose more sustainable options. acs.org These guides rank solvents into categories such as "recommended," "usable," and "banned" based on safety, health, and environmental criteria. For example, solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources, are often recommended as replacements for less desirable ether solvents like THF. researchgate.netacs.org For aromatic amides like benzamide, studies have shown that solvents like 4-formylomorpholine (4FM) can be effective and greener alternatives to commonly used solvents like DMF and DMSO. mdpi.com

Process optimization further enhances sustainability by improving reaction efficiency, reducing energy consumption, and minimizing waste. This can involve optimizing reaction temperature, pressure, and time, as well as utilizing catalysis to enable milder reaction conditions.

Efficient By-product Management and Purification Methodologies

The final stages of a synthesis, which involve product isolation and purification, are often major sources of waste, particularly solvent waste from chromatography. nih.gov Implementing efficient by-product management and greener purification methods is therefore essential.

Purification Methodologies: While column chromatography is a powerful purification tool, it is often resource-intensive. Greener alternatives are increasingly favored.

Crystallization: This is often the preferred method for purifying solid amides. researchgate.net It can provide very high purity and is generally less solvent-intensive than chromatography. Solvent- and activation-free conditions have been developed for benzamide synthesis where the product can be easily isolated by crystallization. tandfonline.com

Solid-Phase Extraction/Filtration: In some modern amidation procedures, by-products and excess reagents are designed to be water-soluble or to be captured by resins. acs.org This allows for purification via simple filtration or aqueous extraction, completely avoiding chromatography. nih.govresearchgate.net

Distillation: For liquid products, distillation (often under vacuum) is an effective purification method that can allow for solvent recycling. google.com

By integrating these principles, the synthesis of this compound and its derivatives can be designed to be not only efficient but also environmentally responsible.

Scalability and Process Intensification Studies in Chemical Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its analogues necessitates a focus on scalability and process intensification. These studies aim to develop manufacturing processes that are not only economically viable but also safer, more efficient, and environmentally sustainable. Research in this area has explored one-pot syntheses, the use of novel catalysts, and the shift from traditional batch processing to continuous flow manufacturing.

Table 1: Optimized Parameters for Scaled-Up One-Pot Synthesis of N,N-Diethyl-3-methylbenzamide sld.curesearchgate.net
ParameterValue
Starting Material (Acid)m-Toluic acid (2.5 mol)
Starting Material (Amine)Diethylamine (5.0 mol)
Coupling Reagent1,1'-Carbonyl-diimidazole (3.0 mol)
SolventDichloromethane
Temperature35-40 °C
Process TypeOne-Pot Synthesis
Purification MethodLiquid-Liquid Extraction
Yield~95%

Process intensification, a key strategy in modern chemical engineering, seeks to replace large, inefficient batch reactors with smaller, more efficient continuous systems. cetjournal.it While specific studies on this compound are limited, research on analogous processes, such as the nitration of N-(2-phenoxyphenyl) methanesulfonamide, provides a relevant model for benzamide synthesis. cetjournal.it Shifting from a semi-batch process to a continuous configuration using tubular reactors or a series of continuous stirred-tank reactors (CSTRs) offers significant advantages. cetjournal.it This transition allows for a drastic reduction in solvent volume—in one case, from 82.5% to 50% by weight—which enhances the environmental sustainability of the synthesis. cetjournal.it Continuous processes also offer superior heat exchange, which is critical for managing highly exothermic reactions, thereby improving the inherent safety of the process and reducing the risk of thermal runaways. cetjournal.it

Table 2: Process Intensification Example: Comparison of Batch vs. Continuous Synthesis for a Benzamide Analogue cetjournal.it
ParameterOriginal Semi-Batch ProcessIntensified Continuous Process
Reactor TypeSemi-Batch ReactorSeries of Tubular Reactors or CSTRs
Solvent Content82.5% (by weight)50% (by weight)
Key AdvantageTraditional, established methodIncreased safety, reduced solvent, lower operating costs
Heat ManagementLimited by reactor surface area; reliant on high dilutionHigh surface-area-to-volume ratio for efficient heat exchange
Process Hold-upLargeMinimal

Comprehensive Spectroscopic and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Assignments

The ¹H NMR spectrum of "2-Amino-N,N-diethyl-3-methylbenzamide" is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are expected to be diastereotopic, leading to separate signals for their methylene (B1212753) and methyl protons. The presence of an amino group and a methyl group on the benzene (B151609) ring will influence the chemical shifts of the aromatic protons.

Based on data from the closely related compound N,N-diethyl-3-methylbenzamide mdpi.com, the following assignments can be predicted. The introduction of a C2-amino group is expected to cause an upfield shift of the aromatic proton signals due to its electron-donating nature.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic H (H4, H5, H6)6.5 - 7.2MultipletThe electron-donating amino group will shield these protons, shifting them upfield compared to unsubstituted benzamides.
Amino (NH₂)4.0 - 5.0Broad SingletThe chemical shift can vary depending on solvent and concentration.
Methylene (N-CH₂)3.2 - 3.6Broad SingletsTwo separate broad signals are expected due to restricted C-N bond rotation.
Aromatic Methyl (Ar-CH₃)2.2 - 2.4SingletThe methyl group at the C3 position.
Ethyl Methyl (CH₃)1.0 - 1.3MultipletA complex multiplet or two broad triplets are expected due to the diastereotopic nature of the ethyl groups.

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. Similar to the ¹H NMR, the restricted rotation around the amide bond will result in separate signals for the two ethyl groups' carbons.

Drawing from data for N,N-diethyl-3-methylbenzamide mdpi.com, the predicted ¹³C NMR chemical shifts for "this compound" are tabulated below. The C2-amino group's strong electron-donating effect will significantly shield the ipso-carbon (C2) and the ortho- and para-related carbons (C1, C3, C4, C6) of the aromatic ring.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)170 - 172The chemical shift is characteristic of a tertiary amide.
Aromatic C1125 - 128Shielded by the amino group.
Aromatic C2145 - 150Strongly deshielded due to direct attachment of the amino group.
Aromatic C3120 - 125Shielded by the amino group.
Aromatic C4128 - 132
Aromatic C5115 - 120Shielded by the amino group.
Aromatic C6118 - 122Shielded by the amino group.
Methylene (N-CH₂)39 - 44Two distinct signals are expected.
Aromatic Methyl (Ar-CH₃)18 - 22
Ethyl Methyl (CH₃)12 - 15Two distinct signals are expected.

Nitrogen (¹⁵N) NMR Spectroscopy in Amide Research

¹⁵N NMR spectroscopy is a valuable technique for directly probing the electronic environment of nitrogen atoms. In amides, the ¹⁵N chemical shift is sensitive to substituent effects on both the carbonyl and the nitrogen atom. For tertiary amides, the typical ¹⁵N chemical shift range is between 95 to 140 ppm science-and-fun.de.

Research on ring-substituted benzamides has shown a correlation between the ¹⁵N chemical shifts and Hammett substituent constants, indicating that the electronic effects of the substituents on the aromatic ring are transmitted to the amide nitrogen atom rsc.org. The electron-donating amino group at the ortho position in "this compound" is expected to increase the electron density at the amide nitrogen, resulting in a more shielded (lower ppm) ¹⁵N chemical shift compared to unsubstituted N,N-diethylbenzamide.

Investigation of Restricted Rotation and Conformational Dynamics via Dynamic NMR

The partial double bond character of the amide C-N bond leads to a significant energy barrier for rotation, resulting in the existence of distinct conformers at room temperature. This phenomenon is observable in the ¹H and ¹³C NMR spectra, where the N-ethyl groups exhibit non-equivalence.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this rotational process. By acquiring NMR spectra at varying temperatures, the rate of interconversion between the conformers can be determined. As the temperature increases, the rate of rotation increases, leading to the broadening of the signals for the diastereotopic ethyl groups. At a specific temperature, known as the coalescence temperature, the two separate signals merge into a single broad peak. Above this temperature, the rotation is fast on the NMR timescale, and a single, time-averaged signal is observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N,N-dialkylamides, these barriers are typically in the range of 12-80 kJ/mol montana.edu. The presence of substituents on the aromatic ring can influence this rotational barrier.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Amide Bond Vibrations

The FTIR spectrum of "this compound" will be dominated by the characteristic absorption bands of the amide and amino functional groups. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration.

For the related compound N,N-diethyl-3-methylbenzamide, a strong absorption band for the C=O stretch is observed at 1628 cm⁻¹ mdpi.com. In "this compound," the presence of the ortho-amino group may lead to intramolecular hydrogen bonding between one of the N-H protons and the carbonyl oxygen. This interaction would be expected to lower the C=O stretching frequency. Additionally, the spectrum will feature N-H stretching vibrations from the primary amino group.

Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Amino)3300 - 3500MediumTwo bands are expected for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 2975Medium to Strong
Amide I (C=O Stretch)1610 - 1640StrongThe frequency may be lowered due to potential intramolecular hydrogen bonding.
C=C Stretch (Aromatic)1550 - 1600Medium
N-H Bend (Amino)1580 - 1650MediumMay overlap with the C=C stretching region.
C-N Stretch1200 - 1350Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for the identification, quantification, and elucidation of the structure of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would be instrumental in assessing its purity and confirming its identity.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would arise from the cleavage of specific bonds within the molecule, such as the loss of an ethyl group, the diethylamino group, or fragments of the benzene ring. By analyzing this pattern, the structure of the compound can be confirmed. Furthermore, the presence of any other peaks in the chromatogram would indicate impurities, and their respective mass spectra could be used for their identification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another powerful analytical technique that is particularly useful for the analysis of compounds in complex mixtures, such as biological fluids or environmental samples. HPLC separates the components of a mixture in the liquid phase based on their interactions with the stationary and mobile phases.

Following separation by HPLC, the analyte of interest, in this case, this compound, would be introduced into the tandem mass spectrometer. In an MS/MS experiment, a specific precursor ion (for instance, the molecular ion of the target compound) is selected in the first mass analyzer. This selected ion is then fragmented through collision with an inert gas in a collision cell. The resulting product ions are then analyzed in a second mass analyzer.

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from other components in the matrix. This technique would be ideal for quantifying trace amounts of this compound in complex samples.

X-ray Diffraction (XRD) and Advanced Crystal Structure Analysis

X-ray diffraction techniques are fundamental for determining the atomic and molecular structure of a crystal. The diffraction pattern produced when a crystal is irradiated with X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. To perform this analysis on this compound, a suitable single crystal of the compound would need to be grown.

This crystal is then mounted on a diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, providing highly accurate measurements of bond lengths, bond angles, and torsional angles. This would reveal the precise molecular geometry of this compound, including the conformation of the diethylamino group and the planarity of the benzene ring.

Powder X-ray Diffraction (PXRD) in Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The powder consists of a large number of randomly oriented microcrystals.

The PXRD pattern is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). This pattern is characteristic of the crystalline phase of the material. For this compound, PXRD could be used to identify the crystalline form of the compound, assess its purity, and determine the unit cell parameters. It is a valuable tool for quality control and for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information about its thermal stability and phase transitions.

TGA measures the change in mass of a sample as it is heated. This can be used to determine the temperature at which the compound decomposes and to identify any volatile products that are released. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique can be used to determine the melting point, boiling point, and to study any phase transitions or chemical reactions that involve a change in enthalpy.

Thermogravimetric Analysis (TGA) in Polymer and Composite Material Investigations

Following a comprehensive search of scientific literature and databases, no research findings or data were identified for the thermogravimetric analysis (TGA) of the specific chemical compound "this compound" within the context of polymer and composite material investigations. The conducted searches did not yield any studies detailing its thermal stability, decomposition kinetics, or behavior when incorporated into a polymeric matrix.

Therefore, it is not possible to provide the requested detailed research findings or data tables for this specific compound under the specified application.

Computational and Theoretical Chemistry Investigations of this compound

Following extensive and targeted searches of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or data sets concerning the computational and theoretical chemistry investigations of the specific compound This compound .

The user's request specified a detailed article structured around quantum chemical calculations and molecular dynamics simulations for this exact molecule. This includes highly specific analyses such as:

Density Functional Theory (DFT) for electronic structure and molecular parameters.

Molecular Electrostatic Potential (MEP) mapping.

HOMO-LUMO energy gap analysis.

Molecular Dynamics (MD) simulations to study conformational flexibility, solvation effects, and molecular interactions.

Despite searching for these specific topics in relation to "this compound," no dedicated studies were found. While research exists for related isomers and analogous compounds—such as N,N-diethyl-3-methylbenzamide (DEET), various other aminobenzamides, and substituted benzamides—the strict instructions to focus solely on "this compound" and not introduce any information outside this explicit scope prevent the use of data from these related molecules.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and content requirements. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Computational and Theoretical Chemistry Investigations of the Chemical Compound

Fragment Molecular Orbital (FMO) Calculations for Intermolecular Interaction Analysis

The Fragment Molecular Orbital (FMO) method is a computational technique that enables quantum mechanical calculations on large molecular systems, such as protein-ligand complexes, by dividing the system into smaller fragments. This approach allows for the detailed analysis of intermolecular interactions at a manageable computational cost.

Despite the utility of this method, no specific studies employing FMO calculations on 2-Amino-N,N-diethyl-3-methylbenzamide were identified in the available literature. Such an analysis, were it to be conducted, would involve fragmenting the compound and any interacting molecules (e.g., a target protein receptor) to calculate complex interaction energies.

Decomposition of Intermolecular Interaction Energies

A key advantage of the FMO method is its ability to decompose the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, charge-transfer, and dispersion energies. This decomposition provides a quantitative understanding of the nature of the chemical bonds and non-covalent interactions that stabilize a molecular complex.

However, there is no published data detailing the decomposition of intermolecular interaction energies for this compound. Research on structurally related compounds, such as N,N-Diethyl-3-methylbenzamide (DEET), has utilized these techniques to understand how they bind to target proteins by breaking down the total energy into specific residue-ligand contributions. oup.comoup.com

Contributions of π-Electron Interactions and Electrostatic Components

The aromatic ring of this compound suggests that π-electron interactions (such as π-π stacking or CH/π interactions) could play a significant role in its molecular recognition processes. The FMO method can elucidate the specific contribution of these π-system interactions and separate them from other forces, like the electrostatic interactions driven by the compound's polar amide group and amino group.

A detailed analysis of the contributions of π-electron and electrostatic interactions for this compound is not available. For the related molecule DEET, FMO analysis has shown that interactions involving its phenyl ring are a primary factor in its binding to certain proteins. oup.com

Structure-Activity Relationship (SAR) Modeling Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity. These models are crucial in drug discovery and toxicology for predicting the activity of new molecules.

No specific SAR or QSAR models focused on this compound have been found in the reviewed literature. The development of such models would require a dataset of structurally similar compounds with measured biological activities.

Quantitative Structure-Activity Relationship (QSAR) Model Development

The development of a QSAR model involves several steps: compiling a dataset of compounds and their activities, calculating molecular descriptors (physicochemical, topological, etc.), creating a mathematical model using statistical methods (e.g., multiple linear regression), and validating the model's predictive power. nih.gov

There are no published QSAR models specifically developed for or including this compound. QSAR studies have been performed on other classes of benzamides and on analogues of the insect repellent DEET to predict their efficacy based on structural features. nih.govresearchgate.net

Application of Machine Learning Approaches in Chemical Space Exploration

Machine learning and deep learning are increasingly used to navigate the vastness of "chemical space" to identify novel molecules with desired properties. nih.govresearchgate.net These techniques can learn from existing data to generate new molecular structures or predict the properties of molecules that have not yet been synthesized. chemrxiv.orgmdpi.com

The application of machine learning for the specific exploration of the chemical space around this compound has not been documented. Such a project would involve using machine learning algorithms, potentially trained on a database of known benzamides or similar compounds, to propose novel derivatives with potentially enhanced or new activities. rsc.org

Following a comprehensive search for scientific literature, it has been determined that there is no available research data detailing the advanced applications of the specific chemical compound This compound in the areas outlined in your request. The specified roles—as a specialized solvent in Metal-Organic Framework (MOF) synthesis, its influence on crystal growth, and its use in the development of functional composite materials with inorganic sorbents or polymeric matrices—are not documented for this particular molecule in the accessible scientific literature.

The provided article outline, including subsections on:

Metal-Organic Framework (MOF) synthesis

Immobilization on alumina, zirconia, and silica (B1680970)

Integration into polyacrylates and hydroxyethyl (B10761427) cellulose (B213188)

Characterization of rheological and thermal diffusion properties

corresponds directly and in detail to the documented applications of a closely related but different compound: N,N-diethyl-3-methylbenzamide (DEET) . osti.govmdpi.comnih.gov Research has extensively explored DEET's capabilities as a greener, phase-directing solvent for MOF synthesis and its incorporation into various composite materials for controlled-release applications. osti.govmdpi.comnih.govrsc.org

However, the substitution of an amino group at the 2-position of the benzene (B151609) ring creates a distinct chemical entity (this compound) for which these specific material science applications have not been reported.

Due to the strict instruction to focus solely on "this compound" and the complete absence of research data for this compound within the requested topics, generating a thorough, informative, and scientifically accurate article as per the provided outline is not possible without fabricating information. Therefore, the article cannot be generated.

Advanced Applications in Materials Science and Chemical Processes

Development of Functional Composite Materials

Design and Properties of Electroconductive Polymer Composites for Controlled Release

Recent advancements in materials science have led to the development of functional electroconductive polymer composites designed for the controlled release of N,N-diethyl-3-methylbenzamide. These innovative materials integrate the active compound into a conductive polymer matrix, allowing for release to be triggered or modulated by an external electrical stimulus. mdpi.comresearchgate.net

One notable system involves a composite made from multi-walled carbon nanotubes (MWCNTs), hydroxyethyl (B10761427) cellulose (B213188) polymer, and N,N-diethyl-3-methylbenzamide. mdpi.comresearchgate.net The incorporation of MWCNTs imparts electrical conductivity to the polymer matrix. This design enables the controlled release of the active compound through low-voltage action, which induces thermal diffusion. mdpi.comresearchgate.net

The electrical and physical properties of these composites are critical to their function. Research has shown that the electrical resistivity of these materials is typically in the range of 150 to 171 Ohms, which is suitable for applications involving low applied voltages (up to 5-12.5 V). mdpi.comnih.gov The resistivity and subsequent release are influenced by both the concentration of N,N-diethyl-3-methylbenzamide (ranging from 6 to 30 wt%) and the geometric shape or application form of the composite. mdpi.com For instance, studies on thermal diffusion demonstrated that a higher yield of the repellent (up to 36.4 × 10⁻⁸ mol) is achieved when the material is applied in a form with the shortest conductor length (14 mm), as this configuration facilitates rapid heating. mdpi.comnih.gov

The rheological properties, specifically the dynamic viscosity of the composite, also play a significant role in the thermal diffusion and release rate of N,N-diethyl-3-methylbenzamide from the polymer matrix. mdpi.comnih.gov

Electrical Resistivity of N,N-diethyl-3-methylbenzamide Composites

This table summarizes the typical electrical properties of electroconductive polymer composites containing varying concentrations of the active compound.

Concentration of N,N-diethyl-3-methylbenzamide (wt%)Typical Resistivity Range (Ohm)Optimal Voltage Range (V)Key Finding
6 - 30%150 - 171< 12.5Resistivity is suitable for low-voltage controlled release applications. mdpi.comnih.gov

Mechanistic Studies of Controlled Release Systems

Encapsulation Methodologies for Sustained Release

Encapsulation is a primary strategy for developing sustained-release formulations of N,N-diethyl-3-methylbenzamide, aiming to prolong its efficacy and reduce its absorption into the skin. nih.govresearchgate.netresearchgate.net A variety of methodologies have been explored to sequester the active compound within a carrier system.

One effective approach is the creation of polymer microcapsules . These systems form a reservoir on the skin, facilitating a slow and prolonged release. researchgate.net For example, formulations have been developed where the active material is temporarily held within a permeable, charged-film microcapsule. nih.gov Another method involves synthesizing chitosan (B1678972) microparticles through ionic gelation with sodium tripolyphosphate. monash.eduturkjps.org These chitosan-based microparticles exhibit slow and controlled drug release over 24 hours. monash.eduturkjps.org The size of these microparticles typically ranges from 0.45 to 8.3 µm, with encapsulation efficiencies often exceeding 50%. monash.eduturkjps.org

Oil-in-water emulsions represent another significant encapsulation technique. scielo.br Stable emulsions have been formulated using a combination of oppositely charged nanomaterials, such as silica (B1680970) nanoparticles (SiNP) and cationic cellulose nanofibrils (CCNF), as stabilizers. scielo.br This approach decreases the release rate of the active compound compared to non-emulsified versions. scielo.br Other encapsulation vehicles that have been investigated include solid lipid nanoparticles, micelles, and nanospheres made from copolymers like poly(n-butyl methacrylate-co-methyl methacrylate). researchgate.netscielo.br

Summary of Encapsulation Methodologies

This table outlines various methods used for the sustained release of N,N-diethyl-3-methylbenzamide, detailing the materials and resulting characteristics.

Encapsulation MethodCarrier MaterialsTypical Particle SizeKey Outcome
MicroencapsulationPermeable, charged-film polymerMicrometer rangeSustained evaporation for over 48 hours. nih.govresearchgate.net
Ionic GelationChitosan, Sodium Tripolyphosphate0.45 - 8.3 µmControlled release over 24 hours with >50% encapsulation efficiency. monash.eduturkjps.org
EmulsificationSilica Nanoparticles, Cationic Cellulose NanofibrilsNanometer rangeSignificantly decreased and more sustained release over 6 hours. scielo.br
ComplexationCyclodextrins (GCD, HPBCD)MolecularDecreased release rate from the vehicle. nih.gov

Investigation of Vapor Pressure Suppression and Diffusion Kinetics from Formulations

The effectiveness of controlled-release formulations is determined by their ability to maintain a sufficient vapor concentration over time while minimizing skin permeation. Mechanistic studies focus on vapor pressure and diffusion kinetics to understand and optimize this balance.

Encapsulation has been shown to favorably modify the evaporation dynamics of N,N-diethyl-3-methylbenzamide. In-vitro studies using vapor trapping techniques with Tenax TA cartridges demonstrated that microcapsule formulations provide a significantly longer duration of effective evaporation compared to standard ethanol (B145695) solutions. nih.gov One study found that an advanced microcapsule formulation (Formulation B) maintained an effective evaporation rate for over 48 hours, whereas the ethanol control was effective for less than 15 hours. nih.gov Furthermore, these encapsulated formulations exhibited 36-40% higher cumulative evaporation from the skin than the control, indicating that while the release is sustained, the compound remains available on the surface for its intended action. nih.gov

The release kinetics from these systems often follow established diffusion models. For instance, the release of N,N-diethyl-3-methylbenzamide from chitosan microparticles loaded into a hydrogel was found to follow the Higuchi kinetics model . monash.eduturkjps.org This indicates that the release is primarily a diffusion-controlled process, where the active agent moves through the polymer matrix into the surrounding environment. monash.eduturkjps.org

In-vitro permeation studies, often conducted using Franz-diffusion cells with synthetic membranes like Strat-M®, quantify the reduction in skin absorption. monash.eduturkjps.org One study showed a dramatic decrease in the cumulative amount of N,N-diethyl-3-methylbenzamide permeated over 24 hours: 211.6 µg/cm² for a control solution versus just 4.07 µg/cm² for a microparticle-hydrogel formulation. monash.eduturkjps.org Formulations using cyclodextrins have also been shown to decrease the release rate from the vehicle, further suggesting a reduction in toxic potential while maintaining efficacy. nih.gov

Comparative Release and Permeation Data

This table presents key findings on the diffusion and evaporation kinetics from different formulations of N,N-diethyl-3-methylbenzamide.

Formulation TypeParameter MeasuredResultKinetic Model
Microcapsule Formulation BEffective Evaporation Duration> 48 hoursN/A nih.gov
Ethanol Control SolutionEffective Evaporation Duration< 15 hoursN/A nih.gov
Chitosan Microparticle HydrogelCumulative Permeation (24h)4.07 µg/cm²Higuchi monash.eduturkjps.org
Control DEET SolutionCumulative Permeation (24h)211.6 µg/cm²N/A monash.eduturkjps.org

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-N,N-diethyl-3-methylbenzamide in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as aerosolized particles may irritate mucous membranes .
  • Storage : Store in an inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation. Avoid incompatible materials like strong oxidizers .
  • Waste Disposal : Segregate waste into halogenated organic containers and consult certified hazardous waste disposal services .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the presence of the diethylamino group (δ ~3.2–3.5 ppm for CH2_2 signals) and the aromatic protons (δ ~6.8–7.5 ppm). Compare with reference spectra from PubChem or CAS databases .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 191.27 (C12_{12}H17_{17}NO) with fragmentation patterns consistent with the benzamide backbone .
  • Elemental Analysis : Verify C (75.36%), H (8.96%), N (7.32%), and O (8.36%) within ±0.3% error .

Q. What are the optimal conditions for synthesizing this compound?

Methodological Answer:

  • Reagents : React 3-methylbenzoyl chloride with excess diethylamine in anhydrous dichloromethane (DCM) under nitrogen .
  • Conditions : Stir at 0–5°C for 2 hours, then warm to room temperature. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 4:1).
  • Workup : Quench with ice-cold water, extract with DCM, dry over MgSO4_4, and purify via column chromatography (yield ~75–85%) .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) using Ellman’s method. IC50_{50} values <10 µM suggest competitive inhibition, as seen in structurally related benzamides .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3 \text{H}-GABAA_A receptors) can identify allosteric modulation. A 20% displacement at 10 µM indicates weak binding .
  • Computational Docking : Use AutoDock Vina to model interactions with Trypanosoma brucei enzymes. A binding energy <−7 kcal/mol suggests potential as a parasitic inhibitor .

Q. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Prediction : ACD/Labs Percepta calculates LogP = 2.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Solubility : Hansen Solubility Parameters predict >50 mg/mL in DMSO, aligning with experimental data for similar N,N-diethylbenzamides .
  • pKa Estimation : SPARC predicts pKa = 9.1 for the amino group, suggesting protonation at physiological pH .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assay conditions (e.g., pH 7.4, 37°C). Discrepancies >10-fold may arise from impurity profiles or solvent effects .
  • Reproducibility Tests : Replicate key studies with HPLC-purified compound (>98% purity) to exclude batch variability.
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., mitochondrial vs. cytosolic effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.